molecular formula C4H8O B13419406 (213C)butanal

(213C)butanal

Cat. No.: B13419406
M. Wt: 73.10 g/mol
InChI Key: ZTQSAGDEMFDKMZ-LBPDFUHNSA-N
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Description

(213C)butanal, also known as butyraldehyde, is an organic compound with the formula CH₃(CH₂)₂CHO. It is a colorless, flammable liquid with a pungent odor. This compound is an aldehyde derivative of butane and is miscible with most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for producing (213C)butanal is through the hydroformylation of propene. This process involves the reaction of propene with carbon monoxide and hydrogen in the presence of a rhodium catalyst. The reaction is typically conducted at high pressures (20-45 MPa) and temperatures (140-180°C) .

Industrial Production Methods

Industrial production of this compound predominantly uses the hydroformylation process. This method was first identified in 1938 and has since evolved to use rhodium catalysts for improved efficiency. The process involves converting propene to butanal using a homogeneous catalyst system, often with triphenylphosphine as a ligand .

Chemical Reactions Analysis

Types of Reactions

(213C)butanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium).

    Condensation: Base catalysts (e.g., sodium hydroxide).

Major Products

    Oxidation: Butanoic acid.

    Reduction: Butanol.

    Condensation: β-hydroxybutanal (from aldol condensation).

Mechanism of Action

The mechanism of action of (213C)butanal involves its reactivity as an aldehyde. The carbonyl group in this compound is highly reactive, making it susceptible to nucleophilic attacks. This reactivity allows it to participate in various chemical reactions, including oxidation and reduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(213C)butanal is unique due to its specific reactivity and applications. Unlike butanone, which cannot be easily oxidized, this compound can be readily converted to butanoic acid. Its role as an intermediate in various chemical syntheses also sets it apart from other aldehydes .

Properties

Molecular Formula

C4H8O

Molecular Weight

73.10 g/mol

IUPAC Name

(213C)butanal

InChI

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i3+1

InChI Key

ZTQSAGDEMFDKMZ-LBPDFUHNSA-N

Isomeric SMILES

CC[13CH2]C=O

Canonical SMILES

CCCC=O

Origin of Product

United States

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